molecular formula C23H27N3O2 B4418762 1-(4-ethylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

1-(4-ethylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B4418762
M. Wt: 377.5 g/mol
InChI Key: WTRSGMARIIOLHK-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidin-2-one core, which is substituted with a 4-ethylphenyl group and a 4-phenylpiperazin-1-yl carbonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidin-2-one Core: This step involves the cyclization of a suitable precursor, such as a γ-lactam, under acidic or basic conditions.

    Introduction of the 4-ethylphenyl Group: This can be achieved through Friedel-Crafts alkylation, where the pyrrolidin-2-one core is reacted with 4-ethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the 4-phenylpiperazin-1-yl Carbonyl Group: This step involves the reaction of the intermediate compound with 4-phenylpiperazine and a suitable coupling reagent, such as carbonyldiimidazole or dicyclohexylcarbodiimide, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic or piperazine derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one
  • 1-(4-ethylphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one
  • 1-(4-ethylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-2-one

Uniqueness

1-(4-ethylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is unique due to the specific combination of functional groups and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity patterns, binding affinities, and pharmacological effects, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-2-18-8-10-21(11-9-18)26-17-19(16-22(26)27)23(28)25-14-12-24(13-15-25)20-6-4-3-5-7-20/h3-11,19H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRSGMARIIOLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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